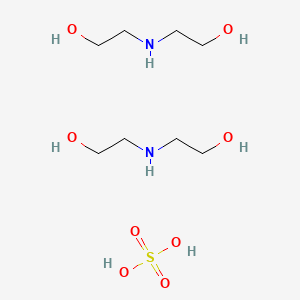
2-(2-hydroxyethylamino)ethanol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxyethylamino)ethanol; sulfuric acid is a chemical compound with the CAS number 68585-44-4 . It is known for its applications in various industries, including cosmetics, pharmaceuticals, and industrial products . This compound is also referred to by trade names such as STANDAPOL DEA and UNIPOL DEA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)ethanol involves the reaction of ethanolamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2-(2-hydroxyethylamino)ethanol is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylamino)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Formation of alkyl halides
Scientific Research Applications
2-(2-hydroxyethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a component in buffer solutions.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylamino)ethanol involves its interaction with various molecular targets. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems . This interaction can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacks the additional ethylene oxide unit.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but has different reactivity and applications.
Uniqueness
2-(2-hydroxyethylamino)ethanol is unique due to its specific structure, which combines the properties of ethanolamine and ethylene oxide. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in industrial and research applications .
Properties
CAS No. |
20261-60-3 |
|---|---|
Molecular Formula |
C8H24N2O8S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;sulfuric acid |
InChI |
InChI=1S/2C4H11NO2.H2O4S/c2*6-3-1-5-2-4-7;1-5(2,3)4/h2*5-7H,1-4H2;(H2,1,2,3,4) |
InChI Key |
KIXITUQQGMENCA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.C(CO)NCCO.OS(=O)(=O)O |
Related CAS |
111-42-2 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


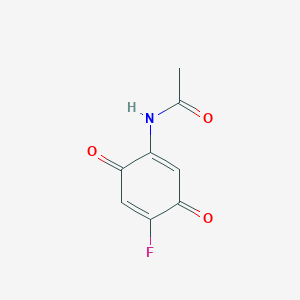

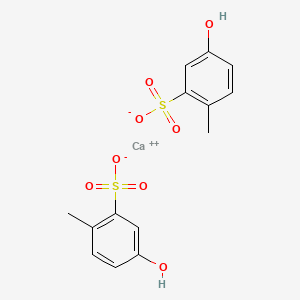
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
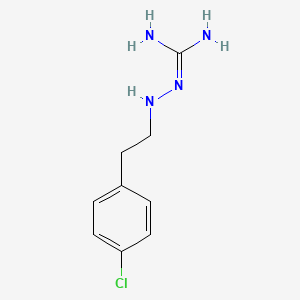

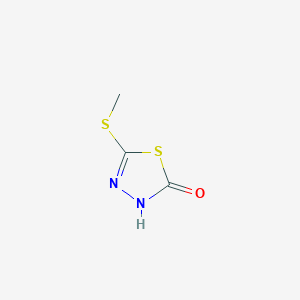
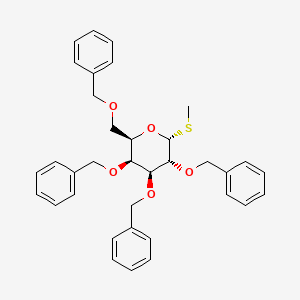
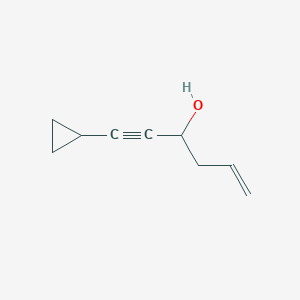

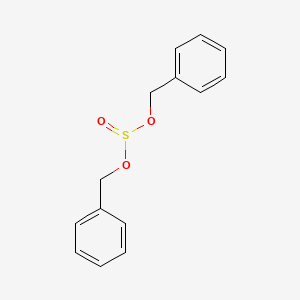
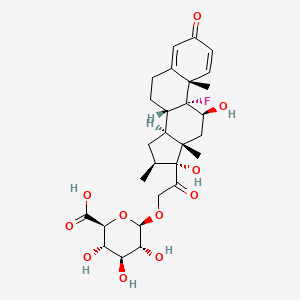
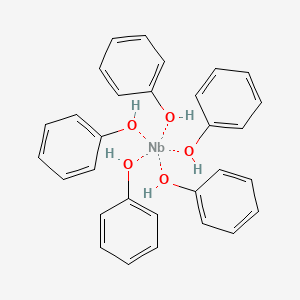
![Ethanone, 1-[tetrahydro-3-(hydroxymethyl)-2-thienyl]-](/img/structure/B13820444.png)
